molecular formula C16H20ClN5O4 B123966 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide CAS No. 142344-38-5

5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide

Cat. No. B123966
M. Wt: 381.8 g/mol
InChI Key: FEIAOOLXGPSVDK-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in various applications.

Mechanism Of Action

The mechanism of action of 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. This compound also inhibits the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, it has been found to bind to the adenosine receptor, which is involved in various physiological processes.

Biochemical And Physiological Effects

5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been found to have antimicrobial activity against various pathogens, including tuberculosis and malaria.

Advantages And Limitations For Lab Experiments

The advantages of using 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide in lab experiments include its potential in various scientific research applications, its ability to inhibit the growth of cancer cells and infectious pathogens, and its ability to reduce inflammation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research on 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide. One direction is to further explore its potential in cancer research, including its ability to inhibit the growth of various types of cancer cells and its potential as a combination therapy with other cancer drugs. Another direction is to explore its potential in the treatment of infectious diseases, including its activity against drug-resistant pathogens. Additionally, further research is needed to determine its optimal dosage and administration for various applications.
Conclusion:
In conclusion, 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.

Synthesis Methods

The synthesis of 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide has been achieved using various methods. One of the most commonly used methods is the condensation of 4-chlorobenzylamine and imidazole-4-carboxylic acid, followed by the coupling of the resulting compound with 2,3,5-tri-O-acetyl-D-ribose, and then deacetylation to obtain the final product.

Scientific Research Applications

5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also shown potential in the treatment of infectious diseases, such as tuberculosis and malaria.

properties

CAS RN

142344-38-5

Product Name

5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide

Molecular Formula

C16H20ClN5O4

Molecular Weight

381.8 g/mol

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide

InChI

InChI=1S/C16H20ClN5O4/c17-9-3-1-8(2-4-9)6-20-15(25)11-14(19)22(7-21-11)16-13(24)12(23)10(5-18)26-16/h1-4,7,10,12-13,16,23-24H,5-6,18-19H2,(H,20,25)/t10-,12-,13-,16-/m1/s1

InChI Key

FEIAOOLXGPSVDK-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N)Cl

SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)C3C(C(C(O3)CN)O)O)N)Cl

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)C3C(C(C(O3)CN)O)O)N)Cl

synonyms

5-amino-5-deoxy-beta-D-ribofuranosylimidazole 4N-((4-chlorophenyl)methyl)carboxamide
GP 1-468
GP 1-468 hydrochloride
GP-1-468

Origin of Product

United States

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